Lipophilicity Boost for Membrane Permeability
The target compound exhibits a higher computed LogP value compared to the unsubstituted piperidin-3-ylmethanamine core, indicating increased lipophilicity [1]. This property is critical for modulating passive membrane permeability and blood-brain barrier penetration in CNS drug discovery [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.70 (computed LogP) |
| Comparator Or Baseline | piperidin-3-ylmethanamine (unsubstituted) |
| Quantified Difference | +0.73 LogP units |
| Conditions | Computed LogP values from Molbase [1] and Chemexper |
Why This Matters
Higher LogP facilitates CNS penetration and oral bioavailability, making this building block suitable for designing CNS-active therapeutics.
- [1] Molbase. (2025). [(1-Isopropylpiperidin-3-yl)methyl]amine. CAS 875400-96-7. Retrieved from http://m.molbase.cn/875400-96-7.html View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541 View Source
